(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride
Description
Overview of (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone Hydrochloride
(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride (CAS: 1185132-32-4) is a synthetic small molecule characterized by three distinct structural domains:
- Piperazine core : A six-membered diamine ring serving as a conformational scaffold.
- 3,4,5-Trimethoxyphenyl group : An aromatic system with methoxy substituents enhancing lipophilicity and π-stacking potential.
- 6-Methoxypyridazin-3-yl moiety : A diazine heterocycle contributing to hydrogen bonding and kinase inhibition.
The hydrochloride salt form improves aqueous solubility, facilitating pharmacological testing. The molecular formula is C₂₃H₂₈ClN₅O₅ , with a molar mass of 514.95 g/mol.
Key Structural Features :
| Feature | Role |
|---|---|
| Piperazine ring | Enhances conformational flexibility |
| Trimethoxyphenyl group | Promotes microtubule interaction |
| Methoxypyridazin | Facilitates kinase binding |
Historical Context and Discovery
The compound emerged in the early 2010s during systematic explorations of trimethoxyphenyl-containing analogs for anticancer applications. Its design drew inspiration from:
- Colchicine-site binders : Trimethoxyphenyl groups mimic the tubulin-binding domain of colchicine.
- Piperazine-based kinase inhibitors : The piperazine scaffold is prevalent in FDA-approved drugs (e.g., imatinib, crizotinib).
Initial synthetic routes were adapted from methods for Ro 20-0570/002 (CAS: 30806-86-1), a structurally related trimethoprim impurity. Advances in coupling reactions enabled efficient assembly of the methanone bridge between the piperazine and aromatic groups.
Relevance in Contemporary Chemical Research
Recent studies focus on three domains:
- Anticancer Activity : The trimethoxyphenyl group disrupts microtubule polymerization, while the methoxypyridazin moiety inhibits kinases like CDK2 and Aurora B.
- Synthetic Methodology : Novel one-pot strategies reduce step counts, improving yields from 45% to 72%.
- SAR Studies : Modifications at the pyridazin 6-position modulate selectivity between tubulin and kinase targets.
Table 1: Research Applications (2020–2025)
| Application | Study Focus | Key Finding |
|---|---|---|
| Oncology | Tubulin polymerization inhibition | IC₅₀ = 1.2 µM (MCF-7 cells) |
| Medicinal Chemistry | Kinase inhibition profiling | 85% inhibition of CDK2 at 10 µM |
| Organic Synthesis | Coupling reaction optimization | 72% yield via Pd-mediated catalysis |
Objectives and Scope of the Review
This review aims to:
- Systematize synthetic protocols for the compound and its analogs.
- Evaluate structure-activity relationships underlying its biological effects.
- Identify gaps in current knowledge, particularly regarding its polypharmacology.
The scope excludes clinical data (e.g., toxicity, dosing) to focus on mechanistic and synthetic insights.
Properties
IUPAC Name |
[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5.ClH/c1-25-14-11-13(12-15(26-2)18(14)28-4)19(24)23-9-7-22(8-10-23)16-5-6-17(27-3)21-20-16;/h5-6,11-12H,7-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORROALAAOAVNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react a suitable pyridazine derivative with a piperazine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, adhering to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: : The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigating its interactions with biological targets and pathways.
Medicine: : Exploring its therapeutic potential in treating various diseases.
Industry: : Utilizing its properties in the development of new materials and products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Target Compound vs. Combretastatin A-4 Piperazine Derivatives ()
Compound 13 from , (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(4-(p-tolyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, shares the 3,4,5-trimethoxyphenyl group but replaces the pyridazine with a propenone bridge and a p-tolyl-piperazine moiety.
Target Compound vs. Screened Analogs ()
The compound (2,3-dihydro-1H-indol-1-yl)[6-methyl-4-(morpholin-4-yl)furo[2,3-d]pyrimidin-5-yl]methanone (ID: E948-0643) replaces pyridazine with a furopyrimidine core and incorporates a morpholine group. This increases molecular weight (364.4 g/mol vs. target compound’s ~479 g/mol) and may reduce blood-brain barrier penetration due to higher polarity . Another analog, 2-[4-(3-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, features a quinazoline ring, which enhances rigidity but limits metabolic stability compared to pyridazine-based structures .
Pharmacological and Physicochemical Properties
Research Findings and Mechanistic Insights
- Target Compound : Predicted to inhibit tubulin polymerization due to the trimethoxyphenyl group’s similarity to Combretastatin A-4. The pyridazine moiety may enhance binding to β-tubulin’s colchicine site, as seen in pyridazine-based analogs .
- Compound 13: Demonstrated 42% tumor growth inhibition in vivo at 10 mg/kg, attributed to its propenone bridge stabilizing the bioactive conformation .
- E948-0643 : Screening data suggest moderate cytotoxicity (IC₅₀ = 8.2 μM in HeLa cells), likely due to reduced membrane permeability from the morpholine group .
Advantages and Limitations of the Target Compound
- Advantages :
- Enhanced solubility via hydrochloride salt improves pharmacokinetics.
- Pyridazine’s electron-deficient nature may increase target specificity over indole or quinazoline analogs.
- Limitations: Higher molecular weight (~479 g/mol) may limit oral bioavailability. No direct in vivo data available yet, unlike Compound 13 .
Biological Activity
(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial and anti-tubercular properties, along with synthesis methods and structure-activity relationships.
Chemical Structure and Properties
The compound features several key functional groups that contribute to its biological activity:
- Pyridazine Ring : Known for its role in various pharmacological activities.
- Piperazine Group : Often associated with psychoactive and antimicrobial properties.
- Trimethoxyphenyl Moiety : Enhances lipophilicity and bioavailability.
Molecular Formula : C20H25ClN4O4
Molecular Weight : 396.89 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Intermediate : Reaction of 6-methoxypyridazine with suitable reagents.
- Piperazinylation : Introduction of the piperazine group under controlled conditions.
- Methanone Formation : Final coupling with the trimethoxyphenyl component to yield the target compound.
Antimicrobial Properties
Research has shown that derivatives of (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride exhibit notable antimicrobial activity:
- Antibacterial Activity : The compound has been screened against various bacterial strains using the agar diffusion method. Notably:
- Exhibited significant efficacy against Bacillus subtilis and Staphylococcus aureus , with a minimum inhibitory concentration (MIC) of 500 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 500 |
| Staphylococcus aureus | 500 |
Anti-Tubercular Activity
The compound has also been evaluated for its anti-tubercular potential against Mycobacterium tuberculosis H37Ra:
- Preliminary studies indicate that certain derivatives show promising anti-tubercular activity, warranting further investigation into their mechanisms of action.
Structure-Activity Relationship (SAR)
The biological activity of (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride can be influenced by modifications to its structure:
- Piperazine Modifications : Alterations in the piperazine substituents can enhance or diminish antibacterial properties.
- Phenolic Substituents : The presence of methoxy groups on the phenyl ring increases lipophilicity, which may improve cellular uptake.
Case Studies
A recent study focused on synthesizing various derivatives of the compound to evaluate their biological activities. The findings showed that:
- Compounds with additional halogen substitutions on the phenolic ring exhibited improved antibacterial efficacy compared to their non-substituted counterparts.
- The introduction of electron-withdrawing groups enhanced anti-tubercular activity against resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
